N-(2-phenoxyphenyl)benzenesulfonamide
CAS No.: 106149-16-0
Cat. No.: VC21313828
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106149-16-0 |
|---|---|
| Molecular Formula | C18H15NO3S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-(2-phenoxyphenyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H15NO3S/c20-23(21,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)22-15-9-3-1-4-10-15/h1-14,19H |
| Standard InChI Key | NSQSLUMQTFSUPG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
N-(2-phenoxyphenyl)benzenesulfonamide consists of a benzenesulfonamide moiety connected to a 2-phenoxyphenyl group. The core structure can be represented as a benzenesulfonyl group attached to the amino nitrogen of a 2-phenoxyphenyl component, creating a sulfonamide linkage.
Structural Features
The compound's structure can be analyzed based on related compounds such as 2-cyano-N-(2-phenoxyphenyl)benzenesulfonamide, which has been characterized in chemical databases . The key structural elements include:
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A benzenesulfonyl group (C6H5SO2-)
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A 2-phenoxyphenyl component (C12H9O-)
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A sulfonamide linkage (-SO2NH-)
Unlike its cyano-substituted counterpart, N-(2-phenoxyphenyl)benzenesulfonamide lacks the nitrile group at the ortho position of the benzenesulfonyl ring, which would likely affect its electronic properties and potential biological interactions.
Physicochemical Properties
Based on analysis of similar compounds, particularly the 2-cyano derivative, the following physicochemical properties can be estimated for N-(2-phenoxyphenyl)benzenesulfonamide:
These properties suggest that N-(2-phenoxyphenyl)benzenesulfonamide likely possesses moderate lipophilicity and membrane permeability, characteristics that are important determinants of pharmacokinetic behavior for potential drug candidates.
Synthesis Methods
General Synthetic Approaches
Several synthetic routes could potentially be employed for the preparation of N-(2-phenoxyphenyl)benzenesulfonamide, based on established methodologies for related sulfonamide compounds.
Direct Sulfonylation
A common approach involves the reaction of 2-phenoxyaniline with benzenesulfonyl chloride under basic conditions:
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2-Phenoxyaniline is treated with benzenesulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine)
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The reaction typically proceeds at room temperature or with mild heating
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The product is isolated through crystallization or chromatographic methods
This method parallels the synthesis of N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide described in the literature, where 4-nitro-2-phenoxyaniline was refluxed with benzenesulfonyl chloride, followed by crystallization from ethanol .
Alternative Synthetic Routes
Based on related sulfonamide syntheses, alternative approaches might include:
From Diphenyl Ether Derivatives
An alternative route could involve:
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Selective nitration of diphenyl ether at the ortho position
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Reduction of the nitro group to an amine
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Sulfonylation with benzenesulfonyl chloride
These synthetic strategies would need to be optimized for the specific preparation of N-(2-phenoxyphenyl)benzenesulfonamide, with careful attention to reaction conditions and purification methods.
| Structural Feature | Potential Effect on Activity |
|---|---|
| Phenoxy group at ortho position | May enhance binding to protein targets through π-stacking interactions |
| Unsubstituted benzenesulfonyl moiety | Provides baseline activity, which could be modified with substituents |
| Sulfonamide NH group | Critical for hydrogen bonding with biological targets |
Research on Nimesulide derivatives has demonstrated that "substitution of electron withdrawing group at ring A increases anti-inflammatory activity whereas electron donating group decreases anti-inflammatory activity" . This finding could inform future modifications of N-(2-phenoxyphenyl)benzenesulfonamide to optimize its biological properties.
Related Compounds and Derivatives
Cyano-Substituted Derivative
The 2-cyano derivative of N-(2-phenoxyphenyl)benzenesulfonamide has been characterized in chemical databases . This compound, 2-cyano-N-(2-phenoxyphenyl)benzenesulfonamide (C19H14N2O3S), features an additional cyano group at the ortho position of the benzenesulfonyl ring.
Key properties of this derivative include:
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Molecular weight: 350.4 g/mol
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XLogP3: 3.7
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Hydrogen bond donors: 1
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Hydrogen bond acceptors: 5
The presence of the cyano group likely affects the electron density distribution within the molecule, potentially modifying its binding properties and biological activities.
Other Sulfonamide Derivatives
Several other phenoxyphenyl-sulfonamide derivatives have been synthesized and studied, including:
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N-(4-nitro-2-phenoxyphenyl)benzenesulfonamide
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N-(4-amino-2-phenoxyphenyl)benzenesulfonamide
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N-(4-(benzylideneamino)-2-phenoxyphenyl)-4-methylbenzene-sulfonamide
These compounds have been investigated primarily for their anti-inflammatory properties, providing valuable insights into the structure-activity relationships within this class of molecules.
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